molecular formula C21H19N5O4 B2593173 N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide CAS No. 1021045-84-0

N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

Cat. No.: B2593173
CAS No.: 1021045-84-0
M. Wt: 405.414
InChI Key: WVCYDJYSZHOHIW-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a phenyl group at position 2 and an acetamide side chain at position 3. This structural motif is designed to optimize interactions with biological targets, such as kinases or receptors, where the dimethoxy groups may improve binding affinity and selectivity .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-29-18-9-8-15(10-19(18)30-2)23-20(27)12-25-21(28)17-11-16(24-26(17)13-22-25)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCYDJYSZHOHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the 3,4-dimethoxyphenylamine, which is then reacted with acetic anhydride to form the corresponding acetamide. This intermediate undergoes cyclization with hydrazine derivatives to form the pyrazole ring. Finally, the triazine ring is introduced through a condensation reaction with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Comparisons

The following table highlights key structural differences between the target compound and analogs from the evidence:

Compound Name / Core Structure Key Substituents Functional Groups Evidence ID
Target Compound: Pyrazolo[1,5-d][1,2,4]triazin-4-one 2-phenyl, 5-(3,4-dimethoxyphenyl)acetamide Methoxy, acetamide, oxo -
Pyrazolo[1,5-a]pyrazine-5(4H)-acetamide 2-(3,4-dimethoxyphenyl), N-(dihydrobenzodioxinyl) Methoxy, acetamide, oxo
Pyrazolo[3,4-d]pyrimidin-4-one derivatives Fluoro/isopropoxy substituents, chromen-4-one Fluoro, acetamide, ketone
Pyrazolo[4,3-c][1,2]benzothiazine 3,4-dimethyl, 5,5-dioxo, 2-fluorobenzylacetamide Sulfonyl, fluorobenzyl, acetamide
Pyrazolo[1,5-d][1,2,4]triazin-4-one (thiophene) 2-thiophen-2-yl, sulfanylacetamide Thiophene, sulfanyl, acetamide

Key Observations :

  • Core Heterocycle : The pyrazolo-triazin core in the target compound and ’s analog is distinct from pyrazolo-pyrimidine () or benzothiazine () cores, influencing electronic properties and binding conformations.
  • Substituent Effects : The 3,4-dimethoxyphenyl group in the target and ’s compound enhances hydrophilicity compared to fluorophenyl () or thiophenyl () groups.
  • Functional Groups : Sulfanyl () and sulfonyl () groups introduce distinct electronic effects compared to the oxo group in the target compound.

Key Observations :

  • The target compound’s synthesis likely shares similarities with ’s heterocyclization approach but differs from ’s palladium-catalyzed coupling.

Key Observations :

  • The 3,4-dimethoxyphenyl group in the target compound may improve solubility and target binding compared to ’s fluorophenyl groups, which enhance lipophilicity but reduce metabolic stability.

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. The compound's structure includes a pyrazolo-triazine core, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H26N4O6C_{25}H_{26}N_4O_6, with a molecular weight of 478.5 g/mol. The IUPAC name reflects its intricate structure that contributes to its biological activity.

PropertyValue
Molecular Formula C25H26N4O6
Molecular Weight 478.5 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These targets may include:

  • Enzymes : The compound may modulate enzyme activity through competitive or non-competitive inhibition.
  • Receptors : It can bind to various receptors influencing cellular signaling pathways.
  • Proteins : Interaction with proteins involved in critical cellular processes can lead to therapeutic effects.

The presence of methoxy groups in the aromatic ring enhances lipophilicity and may improve the compound's binding affinity to biological targets.

Biological Activity

Research has indicated that compounds similar to this compound exhibit significant biological activities such as:

  • Anticancer Activity :
    • Studies have shown that derivatives containing pyrazolo-triazine structures can induce apoptosis in cancer cell lines like MCF-7 and MDA-MB-231.
    • Mechanistic studies revealed activation of caspases (caspase 3/7 and caspase 9), promoting programmed cell death through intrinsic pathways .
  • Antimicrobial Properties :
    • Compounds with similar structures have demonstrated antimicrobial effects against various pathogens.
    • The mechanism often involves disruption of bacterial cell walls or inhibition of nucleic acid synthesis.
  • Anti-inflammatory Effects :
    • Some pyrazolo-triazine derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer potential of pyrazolo[1,5-d][1,2,4]triazin derivatives:

  • Compounds Tested : Several derivatives were synthesized and tested against breast cancer cell lines.
  • Results : The most active compound showed an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin. It induced apoptosis via caspase activation and increased ROS levels .

Study 2: Antimicrobial Evaluation

A series of pyrazolo-triazine compounds were screened for antimicrobial activity:

  • Methodology : Disk diffusion and MIC (Minimum Inhibitory Concentration) assays were performed against Gram-positive and Gram-negative bacteria.
  • Findings : Certain compounds exhibited potent antibacterial activity with MIC values comparable to established antibiotics .

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